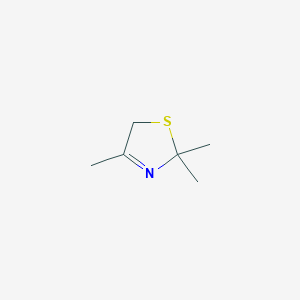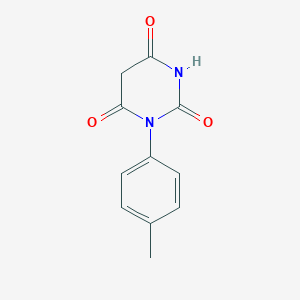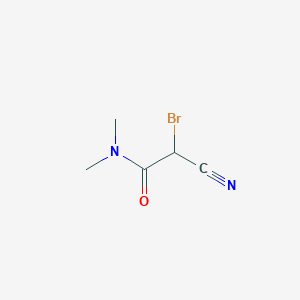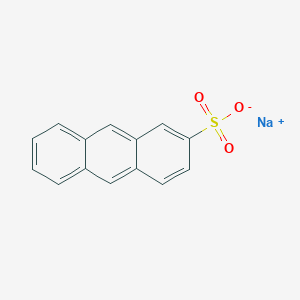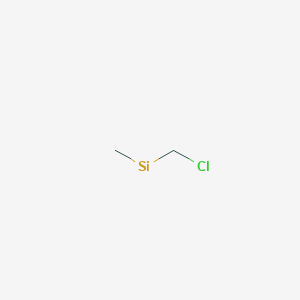
(Chloromethyl)(methyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Chloromethyl)(methyl)silane is an organosilicon compound that is widely used in scientific research. It is a colorless liquid that has a pungent odor and is highly reactive. The compound is used in a variety of applications, including the synthesis of complex organic molecules, as a reagent in organic chemistry, and as a cross-linking agent in the production of polymers.
Mécanisme D'action
The mechanism of action of (Chloromethyl)(methyl)silane is complex and depends on the specific application. In organic synthesis, the compound acts as an electrophile, reacting with nucleophiles such as alcohols, amines, and thiols. In the production of silicon-based polymers, the compound undergoes a condensation reaction with other silicon-containing compounds to form a cross-linked network.
Biochemical and Physiological Effects
There is limited information on the biochemical and physiological effects of this compound. However, the compound is highly reactive and can cause severe irritation to the skin, eyes, and respiratory system. It is also a potential mutagen and carcinogen and should be handled with extreme caution.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (Chloromethyl)(methyl)silane in lab experiments include its high reactivity and versatility in organic synthesis. However, the compound is highly reactive and can be difficult to handle safely. It is also expensive and may not be readily available in some laboratories.
Orientations Futures
There are many potential future directions for the use of (Chloromethyl)(methyl)silane in scientific research. These include the development of new synthetic methodologies, the exploration of its potential as a cross-linking agent in the production of new materials, and the investigation of its potential biological activity. Further research is needed to fully understand the potential of this compound in various applications.
Méthodes De Synthèse
The synthesis of (Chloromethyl)(methyl)silane is typically carried out by the reaction of chloromethyl methyl ether with silicon tetrachloride. The reaction is exothermic and must be carefully controlled to prevent the formation of unwanted byproducts. The resulting product is purified by distillation or chromatography.
Applications De Recherche Scientifique
(Chloromethyl)(methyl)silane is a valuable reagent in organic synthesis. It is used to introduce the chloromethyl group into organic molecules, which can then be further functionalized. The compound is also used in the preparation of silicon-based polymers and as a cross-linking agent in the production of silicone elastomers.
Propriétés
Numéro CAS |
18165-20-3 |
|---|---|
Formule moléculaire |
C2H7ClSi |
Poids moléculaire |
92.6 g/mol |
InChI |
InChI=1S/C2H5ClSi/c1-4-2-3/h2H2,1H3 |
Clé InChI |
WIAGUYRDWNBPDR-UHFFFAOYSA-N |
SMILES |
C[Si]CCl |
SMILES canonique |
C[Si]CCl |
Synonymes |
(Chloromethyl)(methyl)silane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







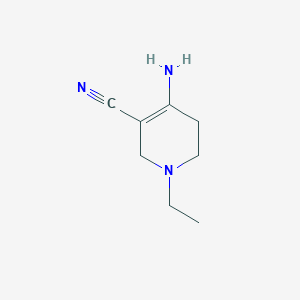

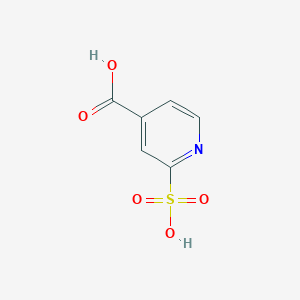
![4-methyl-N-[(E)-1-phenylpropylideneamino]benzenesulfonamide](/img/structure/B98247.png)
